molecular formula C24H28N2O3 B11390788 4-(heptyloxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide

4-(heptyloxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide

Cat. No.: B11390788
M. Wt: 392.5 g/mol
InChI Key: WICIKYXPTYIXJW-UHFFFAOYSA-N
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Description

4-(Heptyloxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide is a synthetic organic compound characterized by its complex molecular structure. This compound belongs to the class of benzamides, which are known for their diverse applications in medicinal chemistry and material science. The presence of the heptyloxy group and the oxazole ring in its structure suggests potential biological activity and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(heptyloxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a nitrile and an α-haloketone under basic conditions.

    Attachment of the Heptyloxy Group: The heptyloxy group can be introduced via an etherification reaction, where a heptyl halide reacts with a phenol derivative in the presence of a base.

    Amide Bond Formation: The final step involves the formation of the amide bond between the oxazole derivative and the benzoyl chloride derivative. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the heptyloxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxazole ring or the amide bond, potentially leading to the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Nitro, sulfo, or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(heptyloxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be screened for various pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Medicine

In medicine, derivatives of this compound may serve as lead compounds for the development of new therapeutic agents. The presence of the oxazole ring is particularly interesting due to its known bioactivity.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(heptyloxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Heptyloxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide
  • 4-(Heptyloxy)-N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]benzamide
  • 4-(Heptyloxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]benzamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The heptyloxy group provides hydrophobic character, while the oxazole ring offers potential for hydrogen bonding and electronic interactions.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C24H28N2O3

Molecular Weight

392.5 g/mol

IUPAC Name

4-heptoxy-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide

InChI

InChI=1S/C24H28N2O3/c1-3-4-5-6-7-16-28-21-14-12-20(13-15-21)24(27)25-23-17-22(26-29-23)19-10-8-18(2)9-11-19/h8-15,17H,3-7,16H2,1-2H3,(H,25,27)

InChI Key

WICIKYXPTYIXJW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=NO2)C3=CC=C(C=C3)C

Origin of Product

United States

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